Methyl 2-[({[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 2-[2-({3-[(2-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core, a fluorophenyl group, and a benzoate ester
Preparation Methods
The synthesis of METHYL 2-[2-({3-[(2-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Esterification: The initial step involves the esterification of nicotinic acid to yield an intermediate ester.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The final step involves reacting the intermediate with sodium and ammonium chloride in ethanol solution to obtain the desired compound.
Chemical Reactions Analysis
METHYL 2-[2-({3-[(2-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
METHYL 2-[2-({3-[(2-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers can use the compound to study its effects on biological systems, including its potential as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of METHYL 2-[2-({3-[(2-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
METHYL 2-[2-({3-[(2-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:
Pyrimidine Derivatives: These compounds share a similar core structure and are widely used in medicinal chemistry for their diverse biological activities.
Fluorophenyl Compounds: Compounds containing a fluorophenyl group are known for their stability and unique chemical properties.
By comparing these compounds, researchers can highlight the unique features and potential advantages of METHYL 2-[2-({3-[(2-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE in various applications.
Properties
Molecular Formula |
C23H18FN3O4S2 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
methyl 2-[[2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C23H18FN3O4S2/c1-31-22(30)15-7-3-5-9-17(15)25-19(28)13-33-23-26-18-10-11-32-20(18)21(29)27(23)12-14-6-2-4-8-16(14)24/h2-11H,12-13H2,1H3,(H,25,28) |
InChI Key |
INMJJOCRQBKAGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |
Origin of Product |
United States |
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